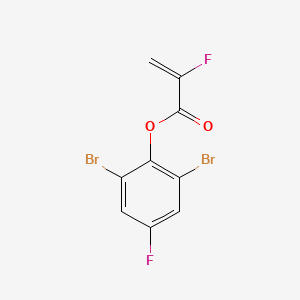
2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate is a halogenated organic compound that features both bromine and fluorine atoms in its structure. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate typically involves the halogenation of a phenyl ring followed by esterification. The process begins with the bromination of 4-fluorophenol to yield 2,6-dibromo-4-fluorophenol. This intermediate is then reacted with 2-fluoroprop-2-enoic acid under esterification conditions to form the final product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the halogenated intermediates and to prevent side reactions. Typical conditions include controlled temperatures, the use of catalysts, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Ester Hydrolysis: The major products are 2,6-dibromo-4-fluorophenol and 2-fluoroprop-2-enoic acid.
Scientific Research Applications
2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
- 2,6-Dibromo-4-fluorophenol
- 2,6-Dibromo-4-fluoroaniline
- 2-Bromo-4,6-difluorophenyl isocyanate
Comparison: Compared to these similar compounds, 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate is unique due to the presence of both bromine and fluorine atoms in its structure, as well as the ester functional group. This combination of features imparts distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
114589-65-0 |
|---|---|
Molecular Formula |
C9H4Br2F2O2 |
Molecular Weight |
341.93 g/mol |
IUPAC Name |
(2,6-dibromo-4-fluorophenyl) 2-fluoroprop-2-enoate |
InChI |
InChI=1S/C9H4Br2F2O2/c1-4(12)9(14)15-8-6(10)2-5(13)3-7(8)11/h2-3H,1H2 |
InChI Key |
VLSBYBJBUBMLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OC1=C(C=C(C=C1Br)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)
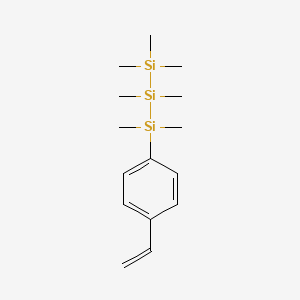

![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)

![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
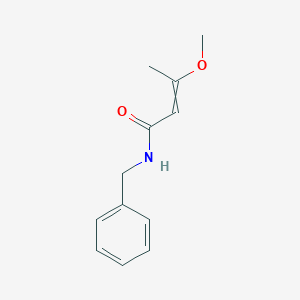
![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
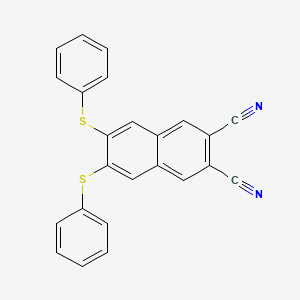
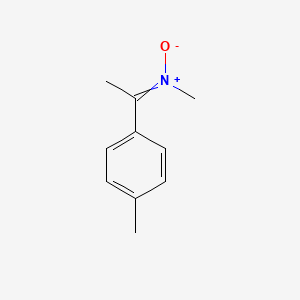
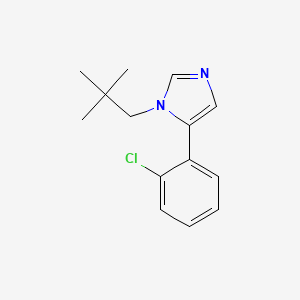
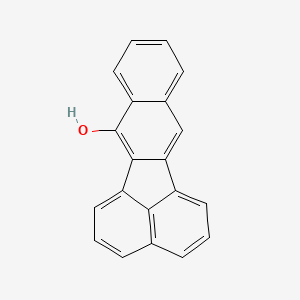
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
